2-Cyclobutoxy-4-methylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-4-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylpyridine with cyclobutanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclobutoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, is common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of this compound can lead to the formation of cyclobutyl-substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Cyclobutyl-substituted pyridines.
Substitution: Various functionalized pyridines depending on the substituent introduced.
Scientific Research Applications
2-Cyclobutoxy-4-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-4-methylpyridine involves its interaction with specific molecular targets. The cyclobutoxy group can enhance the compound’s ability to interact with biological membranes, potentially affecting membrane-bound enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 2-Cyclopropoxy-4-methylpyridine
- 2-Cyclopentyloxy-4-methylpyridine
- 2-Cyclohexyloxy-4-methylpyridine
Comparison: 2-Cyclobutoxy-4-methylpyridine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-cyclobutyloxy-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-5-6-11-10(7-8)12-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJSVSVRWNZVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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